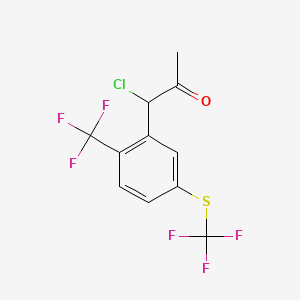

1-Chloro-1-(2-(trifluoromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one

Description

1-Chloro-1-(2-(trifluoromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one is a halogenated arylpropanone derivative characterized by a trifluoromethyl (-CF₃) group at the 2-position and a trifluoromethylthio (-SCF₃) group at the 5-position of the phenyl ring. This compound’s structure combines strong electron-withdrawing substituents with a propan-2-one backbone, which may confer unique reactivity and physicochemical properties.

Properties

Molecular Formula |

C11H7ClF6OS |

|---|---|

Molecular Weight |

336.68 g/mol |

IUPAC Name |

1-chloro-1-[2-(trifluoromethyl)-5-(trifluoromethylsulfanyl)phenyl]propan-2-one |

InChI |

InChI=1S/C11H7ClF6OS/c1-5(19)9(12)7-4-6(20-11(16,17)18)2-3-8(7)10(13,14)15/h2-4,9H,1H3 |

InChI Key |

AIAANSITIQPMKQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=C(C=CC(=C1)SC(F)(F)F)C(F)(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Patent-Based Approach for Dichloro-Trifluoroacetophenone Derivatives

A Chinese patent (CN113024390B) discloses a scalable method for synthesizing structurally related 3',5'-dichloro-2,2-trifluoroacetophenone derivatives, which shares mechanistic similarities with the target compound. The protocol involves two critical steps:

Step 1: Grignard Reaction for Ketone Formation

The synthesis begins with the conversion of a halogenated aromatic precursor (Compound I) into an intermediate organomagnesium species (Compound II) using a Grignard reagent. For example, when R₁ is chlorine, the reaction proceeds via magnesium insertion into the carbon-halogen bond, forming a highly nucleophilic aryl-magnesium complex. This intermediate is stabilized in tetrahydrofuran (THF) at low temperatures (−20°C to 0°C) to prevent premature decomposition.

Step 2: Trifluoromethylthio Group Introduction

Compound II reacts with a metal trifluoromethylthiolate (Compound III, where R₂ = Na⁺ or Cu²⁺) in a mixed solvent system (e.g., toluene/acetonitrile). The electrophilic aromatic substitution occurs preferentially at the para position relative to the trifluoromethyl group, driven by the electron-deficient nature of the aromatic ring. Subsequent acidification with sulfuric or hydrochloric acid yields the final product after solvent removal.

Challenges and Optimizations

- Temperature Control : Maintaining subambient temperatures (−20°C to 30°C) during reagent addition prevents side reactions such as polysubstitution or oxidation of the Grignard intermediate.

- Solvent Selection : A 9:1 toluene/acetonitrile ratio maximizes solubility of both aromatic and ionic species while minimizing hydrolysis.

Copper-Catalyzed Trifluoromethylthiolation

α-Trifluoromethylthiolation of α-Bromo Ketones

Rossi et al. demonstrated that copper(I) iodide catalyzes the direct introduction of the SCF₃ group into α-bromo ketones under ligand-free conditions (Scheme 12 of). This method is adaptable to the target compound by using a preformed α-bromo ketone precursor.

Reaction Conditions

- Catalyst : CuI (0.5 equivalents)

- Reagents : Elemental sulfur (S₈, 3 eq), (trifluoromethyl)trimethylsilane (CF₃SiMe₃, 3 eq)

- Base : Potassium fluoride (4 eq)

- Solvent : Dimethylformamide (DMF) at room temperature

- Reaction Time : 10 minutes

Mechanistic Insights

The process involves in situ generation of CuSCF₃, which undergoes oxidative addition with the α-bromo ketone to form a copper(III) intermediate. Reductive elimination then produces the α-SCF₃ ketone with concurrent regeneration of CuI.

Yield and Scope

- Aromatic Substrates : Yields range from 16% (for ortho-chloro derivatives) to 93% (for electron-rich para-methoxy substrates).

- Aliphatic Substrates : Moderate yields (40–65%) are observed for linear alkyl chains, though sterically hindered tert-butyl groups inhibit reactivity.

Radical Decarboxylative Functionalization

AgSCF₃-Mediated Radical Coupling

Huang’s radical decarboxylative method (Scheme 4 of) provides an alternative route to α-trifluoromethylthiolated ketones, leveraging silver trifluoromethylthiolate (AgSCF₃) as the SCF₃ source.

Reaction Parameters

- Oxidant : Potassium persulfate (K₂S₂O₈, 2 eq)

- Catalyst : Iron(II) acetate (Fe(OAc)₂, 1 eq)

- Additive : Silver sulfate (Ag₂SO₄, 2 eq)

- Solvent : Acetonitrile/water (2:1) under oxygen atmosphere

- Temperature : 50°C for 18 hours

Mechanism

AgSCF₃ is oxidized by K₂S₂O₈ to generate a trifluoromethylthio radical (- SCF₃), which abstracts a hydrogen atom from the α-position of the cinnamic acid derivative. Decarboxylation follows, yielding a resonance-stabilized radical that couples with a second - SCF₃ to form the desired ketone.

Performance Metrics

- Yield : 20–75% across 26 examples.

- Substrate Compatibility : Electron-withdrawing groups (e.g., nitro, cyano) enhance reactivity, while electron-donating groups (e.g., methoxy) require longer reaction times.

Comparative Analysis of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(2-(trifluoromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can lead to the removal of specific functional groups or the addition of hydrogen atoms.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in the formation of new compounds with different functional groups.

Scientific Research Applications

1-Chloro-1-(2-(trifluoromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2-(trifluoromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The target compound’s -SCF₃ group at position 5 is a stronger electron-withdrawing group compared to -SCH₃ in , which may enhance its stability in oxidative environments.

Molecular Weight and Fluorine Content :

- The target compound’s higher molecular weight (~328.6) compared to (280.72) and (318.69) is attributed to the presence of two -CF₃ groups. Increased fluorine content typically enhances metabolic stability and bioavailability in pharmaceuticals .

Reactivity and Applications: The propan-2-one backbone in all compounds allows for nucleophilic substitution at the carbonyl carbon, but the chlorine atom in the target compound may facilitate further derivatization (e.g., elimination or displacement reactions) .

Research Findings and Methodological Context

- Structural Analysis: X-ray crystallography (using SHELX software ) could resolve the target compound’s conformation, particularly the dihedral angle between the phenyl ring and propan-2-one moiety, as seen in analogous enones .

- Synthetic Pathways: Bromination or chlorination of propenone precursors (as in ) might be applicable for synthesizing the target compound.

- Computational Studies : Tools like AutoDock Vina could predict binding affinities if the compound is tested against biological targets, leveraging its electron-deficient aromatic system for interactions with enzymes or receptors.

Biological Activity

1-Chloro-1-(2-(trifluoromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one, with the CAS number 1804250-06-3, is a compound of interest due to its unique trifluoromethyl and thioether functionalities. These structural features often enhance biological activity, making such compounds valuable in pharmaceutical research and development. This article examines the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C11H7ClF6OS

- Molecular Weight : 336.68 g/mol

- Structural Features : The presence of trifluoromethyl groups is known to influence lipophilicity and metabolic stability, while the thioether moiety can affect the compound's reactivity and interaction with biological targets.

Biological Activity Overview

The biological activity of 1-Chloro-1-(2-(trifluoromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one has been evaluated in several studies. The following sections summarize key findings related to its pharmacological effects.

Antimicrobial Activity

Research indicates that compounds with trifluoromethyl groups exhibit enhanced antimicrobial properties. In vitro studies have demonstrated that this compound shows significant activity against various bacterial strains. For instance, its efficacy against Staphylococcus aureus and Escherichia coli suggests potential applications in treating infections caused by these pathogens.

Antioxidant Properties

The antioxidant capacity of this compound has been assessed using various assays, including DPPH and ABTS radical scavenging tests. Results indicate that it possesses moderate antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.

Enzyme Inhibition

Studies have highlighted the ability of 1-Chloro-1-(2-(trifluoromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one to inhibit specific enzymes involved in metabolic pathways. For example, it has shown inhibitory effects on dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine synthesis in rapidly dividing cells. This inhibition could have implications for cancer therapy and autoimmune diseases.

Case Studies

Several case studies have explored the biological implications of this compound:

-

Case Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial activity against clinical isolates.

- Methodology : Disk diffusion method was employed to assess the inhibition zones.

- Results : The compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

-

Case Study on Antioxidant Activity :

- Objective : To determine the radical scavenging ability.

- Methodology : DPPH assay was used for quantification.

- Results : The compound exhibited an IC50 value of 45 µg/mL, indicating moderate antioxidant potential compared to standard antioxidants like ascorbic acid.

-

Case Study on Enzyme Inhibition :

- Objective : To investigate DHODH inhibition.

- Methodology : Enzymatic assays were conducted using recombinant DHODH.

- Results : The compound showed an IC50 value of 15 µM, highlighting its potential as a therapeutic agent in conditions requiring immunosuppression or cancer treatment.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-chloro-1-(2-(trifluoromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, where a chloroacetyl chloride reacts with a substituted benzene derivative (e.g., 2-(trifluoromethyl)-5-(trifluoromethylthio)benzene) under Lewis acid catalysis (e.g., AlCl₃). Post-reaction purification involves column chromatography using silica gel and a hexane/ethyl acetate gradient. Purity validation requires HPLC (>98%) and NMR spectroscopy (e.g., ¹H/¹³C, ¹⁹F for fluorine groups) .

Q. What characterization techniques are essential for confirming the structure of this compound?

- Methodological Answer :

- Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR to confirm substituent positions and purity. Mass spectrometry (HRMS or EI-MS) for molecular weight verification.

- Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELX software for refinement. Parameters like bond lengths (e.g., C-Cl ~1.74 Å) and angles must align with computational models (e.g., DFT) .

Q. How can researchers mitigate hazards when handling this compound?

- Methodological Answer : Use fume hoods and PPE (gloves, goggles) due to reactive chloro and trifluoromethyl groups. Monitor air quality for volatile byproducts (e.g., HCl). Degradation studies via GC-MS can identify hazardous intermediates (e.g., chlorinated aromatics) .

Advanced Research Questions

Q. What challenges arise in crystallizing this compound, and how can they be resolved?

- Methodological Answer : The bulky trifluoromethylthio group creates steric hindrance, leading to disordered crystal packing. Solutions:

- Optimize solvent polarity (e.g., dichloromethane/ethanol mixtures).

- Use SHELXL for refinement, applying constraints for disordered regions.

- Validate with residual density maps (R factor < 0.05) .

Q. How do computational methods predict the reactivity of the trifluoromethylthio group in nucleophilic substitutions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron-withdrawing effects of -SCF₃. Key parameters:

- LUMO localization on the sulfur atom.

- Activation energy barriers for SN2 reactions with amines or thiols.

- Compare with experimental kinetic data (e.g., Arrhenius plots) .

Q. How can conflicting solubility data in polar vs. nonpolar solvents be resolved?

- Methodological Answer :

- Controlled experiments : Measure solubility in DMSO, THF, and hexane at 25°C using gravimetric analysis.

- Theoretical modeling : Hansen solubility parameters to correlate with molecular polarity.

- Contradiction resolution : Purity checks (HPLC) and solvent trace analysis (Karl Fischer titration) .

Q. What strategies optimize photostability for applications in optoelectronic materials?

- Methodological Answer :

- UV-Vis spectroscopy under controlled irradiation (λ = 254–365 nm) to assess degradation.

- Introduce stabilizing substituents (e.g., electron-donating groups) via Suzuki coupling.

- Compare with photochromic diarylethene analogs (e.g., half-life under UV exposure) .

Q. How does the compound interact with biological targets in drug discovery studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.